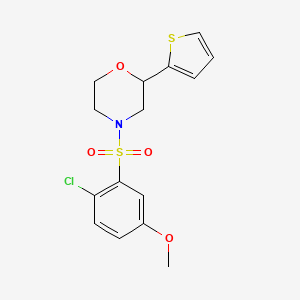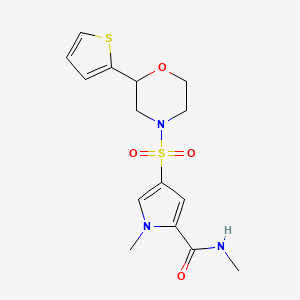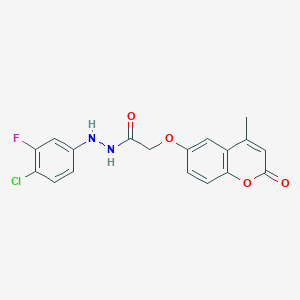![molecular formula C15H21N3O4 B6970859 1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970859.png)
1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, an azetidine ring, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the azetidine ring and the carboxamide group. Key steps include:
Formation of the pyridine derivative: This can be achieved through the reaction of 2-methyl-6-oxopyridine with appropriate reagents under controlled conditions.
Introduction of the azetidine ring: This step involves the cyclization of intermediates to form the azetidine ring.
Attachment of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide: shares structural similarities with other pyridine and azetidine derivatives.
2-hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group arrangement.
2-hydroxy-3-methyl-6-(1-methylethyl)-cyclohexen-1-one: Another compound with a similar hydroxy and methyl group arrangement.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoyl]-N-methylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10-5-4-6-12(19)18(10)9-15(2,22)14(21)17-7-11(8-17)13(20)16-3/h4-6,11,22H,7-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZATXNBFRGHPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CC(C)(C(=O)N2CC(C2)C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-benzofuran-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6970783.png)
![N-ethyl-3-[(2-fluorophenyl)methylsulfonylamino]pyrrolidine-1-carboxamide](/img/structure/B6970790.png)
![4-methoxy-N-[(4-methoxy-1-methylcyclohexyl)methyl]azepane-1-carboxamide](/img/structure/B6970794.png)
![2-(2-hydroxyethyl)-N-[(4-methoxy-1-methylcyclohexyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6970797.png)

![4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6970818.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970825.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]amino]propanamide](/img/structure/B6970843.png)
![1-(2-Ethylpyrazol-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6970850.png)
![2-[4-[(1-Methylpiperidin-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B6970856.png)
![4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B6970867.png)
